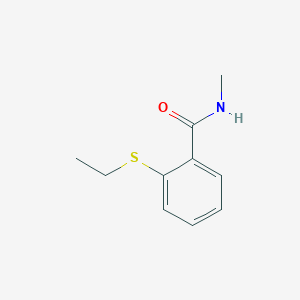
Ethyl 4-(2-ethoxyacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-ethoxyacetamido)benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from benzoic acid and has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-ethoxyacetamido)benzoate can be synthesized through several methods. One common method involves the reaction of ethyl 4-aminobenzoate with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl 4-(2-ethoxyacetamido)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Produces 4-aminobenzoic acid and ethoxyacetic acid.
Reduction: Produces ethyl 4-(2-ethoxyethylamino)benzoate.
Substitution: Produces various substituted amides depending on the nucleophile used.
科学研究应用
Ethyl 4-(2-ethoxyacetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 4-(2-ethoxyacetamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as acetylcholine esterase, leading to its potential use as a local anesthetic . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its observed effects.
相似化合物的比较
Ethyl 4-(2-ethoxyacetamido)benzoate can be compared with other similar compounds such as:
Benzocaine: A well-known local anesthetic with a similar structure but different functional groups.
Procaine: Another local anesthetic with a similar ester linkage but different substituents.
Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.
Uniqueness
This compound is unique due to its specific ethoxyacetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study and a useful intermediate in the synthesis of more complex molecules.
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
ethyl 4-[(2-ethoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-9-12(15)14-11-7-5-10(6-8-11)13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI 键 |
YJKGLXJLKONYNQ-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14960192.png)
![3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14960197.png)



![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B14960215.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14960245.png)
![1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960247.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)

![4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960288.png)
